molecular formula C18H18ClN5O4S B2702078 ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 1207044-23-2

ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate

Cat. No.: B2702078
CAS No.: 1207044-23-2
M. Wt: 435.88
InChI Key: RVWNHWKJCKZBJQ-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One common approach involves [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

Complex compounds often play a critical role in synthetic chemistry, particularly in the construction of heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. For example, the work by Campaigne et al. (1981) explores the structure and reactions of thiazolino[3,2‐a]pyrimidine derivatives, showcasing the intricate interplay between different functional groups and heterocycles (Campaigne et al., 1981). This kind of research underpins the synthesis of complex molecules, potentially including compounds similar to the one , highlighting the importance of understanding the fundamental reactions and structures involved.

Anticancer and Anti-inflammatory Applications

Research into similar compounds often targets their potential biological activities, such as anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, a testament to the ongoing exploration of heterocyclic compounds in therapeutic contexts (Rahmouni et al., 2016). These studies are crucial for the development of new drugs and treatments, offering a glimpse into the potential applications of complex molecules in medicine.

Insecticidal Applications

Additionally, compounds with similar complexity are investigated for their potential use in agriculture, such as in pest control. Fadda et al. (2017) explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, indicating the diverse applications of these compounds beyond human medicine to include agricultural improvements (Fadda et al., 2017).

Antimicrobial Activity

Compounds with structural similarities to the specified molecule are also studied for their antimicrobial properties. Azab et al. (2013) focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, underscoring the potential of such molecules in addressing resistant strains of bacteria (Azab et al., 2013).

Properties

IUPAC Name

ethyl 2-[[2-[[1-[(3-chlorophenyl)methyl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4S/c1-2-28-15(26)8-20-14(25)10-29-18-22-16-13(17(27)23-18)7-21-24(16)9-11-4-3-5-12(19)6-11/h3-7H,2,8-10H2,1H3,(H,20,25)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNHWKJCKZBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2CC3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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